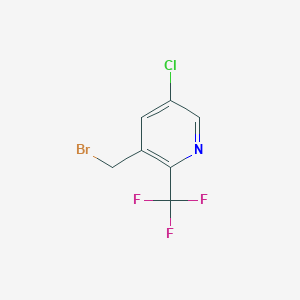
6-(Difluoromethyl)-2-methoxy-5-nitronicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Difluoromethyl)-2-methoxy-5-nitronicotinic acid is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a difluoromethyl group, a methoxy group, and a nitro group attached to a nicotinic acid backbone. These functional groups contribute to its distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Difluoromethyl)-2-methoxy-5-nitronicotinic acid typically involves multiple steps, starting from readily available precursorsThis can be achieved using reagents such as ClCF2H or difluorocarbene precursors . The methoxy group is usually introduced via methylation reactions, while the nitro group can be added through nitration reactions using nitric acid or other nitrating agents .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions
6-(Difluoromethyl)-2-methoxy-5-nitronicotinic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxy and difluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can lead to various substituted nicotinic acid derivatives .
Wissenschaftliche Forschungsanwendungen
6-(Difluoromethyl)-2-methoxy-5-nitronicotinic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 6-(Difluoromethyl)-2-methoxy-5-nitronicotinic acid exerts its effects is related to its ability to interact with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the nitro group can participate in redox reactions. These interactions can modulate various biochemical pathways, making the compound a valuable tool in research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(Trifluoromethyl)-2-methoxy-5-nitronicotinic acid: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
6-(Difluoromethyl)-2-ethoxy-5-nitronicotinic acid: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
6-(Difluoromethyl)-2-methoxy-5-nitronicotinic acid is unique due to the specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of the difluoromethyl group, in particular, enhances its stability and potential biological activity compared to similar compounds .
Eigenschaften
Molekularformel |
C8H6F2N2O5 |
|---|---|
Molekulargewicht |
248.14 g/mol |
IUPAC-Name |
6-(difluoromethyl)-2-methoxy-5-nitropyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H6F2N2O5/c1-17-7-3(8(13)14)2-4(12(15)16)5(11-7)6(9)10/h2,6H,1H3,(H,13,14) |
InChI-Schlüssel |
ONDHJIKBEOQQIW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC(=C(C=C1C(=O)O)[N+](=O)[O-])C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Fluoro-2-azaspiro[4.4]nonane](/img/structure/B13014187.png)

![7-Bromo-[1,3]oxazolo[4,5-c]pyridin-2-amine](/img/structure/B13014198.png)

![1-methyl-1H,4H,5H-imidazo[4,5-d]pyridazin-4-one](/img/structure/B13014202.png)
![4-{[(e)-(4-Cyanophenyl)methylidene]amino}benzenesulfonamide](/img/structure/B13014203.png)


![7,7-Difluoro-2-azaspiro[4.5]decane](/img/structure/B13014226.png)

![3'-Chloro-[1,1'-biphenyl]-2-sulfonyl chloride](/img/structure/B13014231.png)


